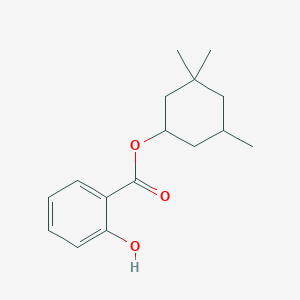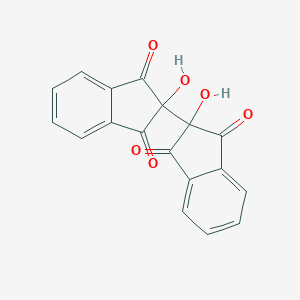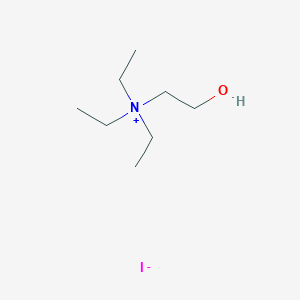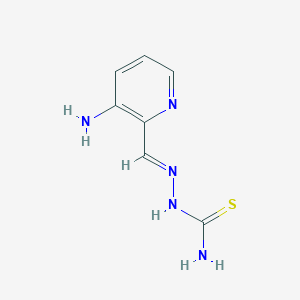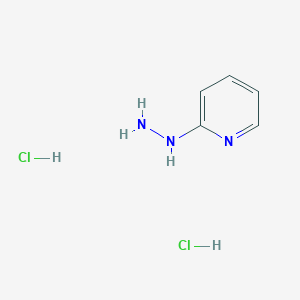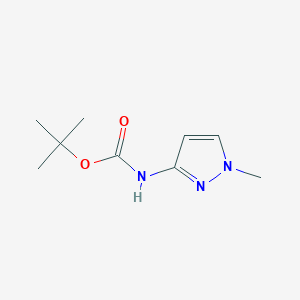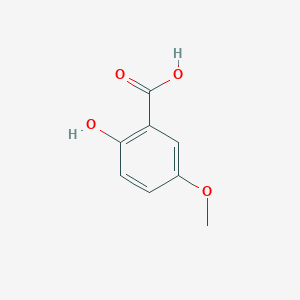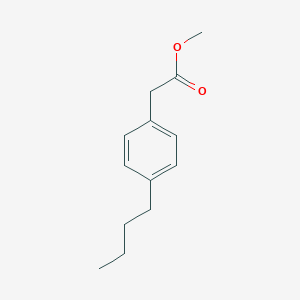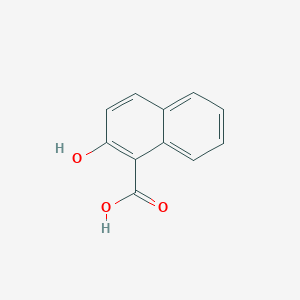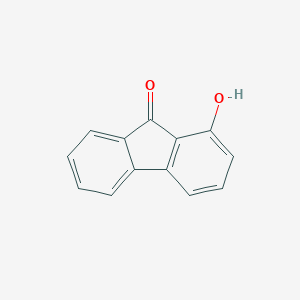
Hexa-O-acetyl-D-mannitol
Overview
Description
Hexa-O-acetyl-D-mannitol, also known as D-Mannitol hexaacetate, is a chemical compound with the molecular formula C18H26O12 . It is a sugar alcohol that occurs naturally in fruits and vegetables .
Synthesis Analysis
The synthesis of Hexa-O-acetyl-D-mannitol involves the acetylation of D-Mannitol . The process results in a compound with a linear formula of CH3CO2CH2[CH(O2CCH3)]4CH2O2CCH3 .Molecular Structure Analysis
The molecular structure of Hexa-O-acetyl-D-mannitol contains a total of 55 bonds. These include 29 non-H bonds, 6 multiple bonds, 17 rotatable bonds, 6 double bonds, and 6 ester bonds . The compound has a molecular weight of 434.39 .Physical And Chemical Properties Analysis
Hexa-O-acetyl-D-mannitol has a melting point of 122-124 °C . Its molecular weight is 434.39 , and it has a complex structure with 4 defined stereocenters .Scientific Research Applications
1. Medical Therapeutic Applications
Hexa-O-acetyl-D-mannitol, commonly referred to as mannitol, has various therapeutic applications, particularly in acute medical conditions. For instance, it's used in the management of cerebral edema and elevated intracranial pressure. Mannitol is considered the first-choice hyperosmolar agent for patients with increased intracranial pressure due to its ability to reduce swelling and pressure within the brain. However, it's worth noting that the effectiveness of mannitol in prolonged usage for severe head injury remains a subject of discussion, as it may lead to reverse osmotic shifts that could increase intracranial pressure (Schierhout & Roberts, 2013; Mortazavi et al., 2012).
2. Respiratory System Applications
In respiratory diseases, mannitol is used as a mucoactive agent to improve mucus properties and enhance secretion clearance. Particularly in chronic lung conditions other than cystic fibrosis, it has shown benefits. Mannitol has been observed to ease symptomatic burdens in COPD (Chronic Obstructive Pulmonary Disease) and improve mucociliary clearance in asthma and bronchiectasis. However, it's crucial to note that some individuals might experience adverse reactions like bronchospasm, cough, or breathlessness (Tarrant et al., 2017).
3. Antioxidant and Hydrating Properties
Mannitol possesses antioxidant properties, making it an ideal component in combination with hyaluronic acid (HA) fillers used in aesthetic treatments. It helps in reducing inflammation and swelling associated with injection procedures and prevents the degradation of injected HA by free radicals. Mannitol's hydrating and free radical scavenging properties provide it with a dual mechanism of action, beneficial for both short- and long-term HA aesthetic effects (André & Villain, 2017).
4. Role in Gastrointestinal Disturbances
Mannitol, as a sugar alcohol, is used in food manufacturing and medical tests. It has been observed that the consumption of polyols like mannitol can cause gastrointestinal disturbances, especially in unaccustomed subjects. The occurrence of these disturbances depends on various factors, including the molecular size and configuration of the polyol molecule. However, adaptation might occur over time as a result of enzyme induction in the intestinal flora (Mäkinen, 2016).
5. Polymorphism and Industrial Applications
Mannitol exhibits polymorphism, meaning it can crystallize into different structures, each having unique physicochemical properties that influence its industrial applications. This polymorphic nature is particularly significant in the pharmaceutical sector, affecting the design and performance of products containing mannitol. Understanding and controlling the polymorphic forms of mannitol is crucial for optimizing its use in various industries, including food, chemical, and pharmaceutical sectors (Yang et al., 2022).
Mechanism of Action
While the specific mechanism of action for Hexa-O-acetyl-D-mannitol is not well-documented, its parent compound, Mannitol, is known to function as an osmotic diuretic . It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma .
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-BRSBDYLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexa-O-acetyl-D-mannitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




